Ipragliflozin

Übersicht

Beschreibung

Ipragliflozin ist ein pharmazeutisches Medikament zur Behandlung von Typ-2-Diabetes mellitus. Es wurde gemeinsam von Astellas Pharma und Kotobuki Pharmaceutical entwickelt und erhielt am 17. Januar 2014 seine erste weltweite Zulassung in Japan . This compound ist ein SGLT2-Inhibitor (Sodium-Glucose-Cotransporter 2), der zur Senkung des Blutzuckerspiegels beiträgt, indem er die Rückaufnahme von Glukose in den Nieren hemmt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ipragliflozin umfasst mehrere Schlüsselschritte. Ein Verfahren beginnt mit 4-Fluor-3-(2-Benzothiophen)methylphenylhalogenid, das mit Alkyllithium in einem geeigneten Lösungsmittel reagiert, gefolgt von einer Reaktion mit einem Zinksalz, um ein organisches Zinkreagens herzustellen . Dieses Reagens unterliegt einer nucleophilen Substitutionsreaktion mit 2,3,4,6-Tetra-O-Pivaloyl-α-D-Glucopyranosebromid, um ein Zwischenprodukt zu bilden . Die Pivaloylschutzgruppe wird dann unter Verwendung einer organischen Base entfernt, um this compound zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Produktion optimiert. Das Verfahren vermeidet Schritte wie die Methylierung von Hydroxylgruppen am Zuckerring und ultraniedrige Reaktionstemperaturen, wodurch die Synthese vereinfacht und die Kosten gesenkt werden . Dieses Verfahren verbessert die Ausbeute und Reinheit der Verbindung und macht sie für die industrielle Produktion geeignet .

Analyse Chemischer Reaktionen

Reaktionstypen: Ipragliflozin unterliegt verschiedenen chemischen Reaktionen, darunter nucleophile Substitution und stereoselektive Synthese . Die Schlüsselreaktionen beinhalten die Bildung von β-C-Arylglucosid durch Jod-Lithium-Zink-Austausch .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Alkyllithium, Zinksalz und 2,3,4,6-Tetra-O-Pivaloyl-α-D-Glucopyranosebromid . Die Reaktionen werden typischerweise bei niedrigen Temperaturen durchgeführt, um eine hohe Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das nach der Entfernung der Schutzgruppen und Reinigung erhalten wird .

Wissenschaftliche Forschungsanwendungen

Efficacy in Type 1 Diabetes

Recent studies have demonstrated the effectiveness of ipragliflozin as an add-on therapy for patients with type 1 diabetes mellitus (T1DM). A notable phase III study conducted over 52 weeks assessed the safety and efficacy of this compound in insulin-treated T1DM patients. The study found that:

- Reduction in Glycated Hemoglobin : Patients receiving this compound showed a significant reduction in mean glycated hemoglobin (HbA1c) levels by approximately -0.33% from baseline, sustained from week 4 onwards .

- Insulin Dose Reduction : The addition of this compound resulted in a decrease in total daily insulin requirements, indicating improved glycemic control without increasing insulin dosage .

- Weight Management : Patients experienced a reduction in body weight, further contributing to metabolic improvements .

Efficacy in Type 2 Diabetes

This compound has also been extensively studied for its effects on type 2 diabetes mellitus (T2DM). Key findings from various clinical trials include:

- Significant HbA1c Reduction : In a randomized controlled trial, patients treated with this compound exhibited a change from baseline HbA1c levels of -0.79% compared to placebo .

- Improvement in Fasting Plasma Glucose : The treatment group showed a significant decrease in fasting plasma glucose levels, enhancing overall glycemic control .

- Body Weight and Insulin Sensitivity : this compound contributed to weight loss and improved insulin sensitivity as evidenced by changes in Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) scores .

Renal Protective Effects

The renal benefits of this compound are gaining recognition, particularly concerning chronic kidney disease (CKD) and cardiovascular disease (CVD). Research indicates that:

- Improved Renal Function : A study involving patients with T2DM demonstrated that this compound significantly improved estimated glomerular filtration rate (eGFR) compared to conventional therapies .

- Uric Acid Reduction : this compound was associated with decreased serum uric acid levels, which may contribute to its renal protective effects .

- Long-term Renoprotection : Evidence suggests that long-term use of this compound can slow the progression of kidney disease and reduce cardiovascular risk factors associated with diabetes .

Case Study 1: this compound in Type 1 Diabetes

A clinical trial involving 175 Japanese participants with T1DM showed that those treated with this compound had significant reductions in HbA1c (-0.36%) and daily insulin doses (-7.35 IU) compared to placebo after 24 weeks . The treatment was well tolerated, with no serious adverse events reported.

Case Study 2: this compound and Renal Function

In another study focused on patients with T2DM inadequately controlled by standard treatments, this compound not only improved glycemic control but also enhanced renal function indicators, such as eGFR, demonstrating its potential as a dual-action therapeutic agent .

Wirkmechanismus

Ipragliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys . This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine and a subsequent reduction in blood glucose levels . The molecular target of this compound is the SGLT2 protein, and its pathway involves the suppression of renal glucose reabsorption .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Ipragliflozin sind andere SGLT2-Inhibitoren wie Dapagliflozin, Canagliflozin, Empagliflozin, Tofogliflozin und Luseogliflozin .

Einzigartigkeit: This compound ist einzigartig in seiner hohen Selektivität für SGLT2 gegenüber SGLT1, was dazu beiträgt, gastrointestinale Nebenwirkungen zu minimieren, die mit der SGLT1-Hemmung verbunden sind . Darüber hinaus hat es gute pharmakokinetische Eigenschaften und ein geringes Risiko für Hypoglykämie gezeigt, was es zu einer wertvollen Option für die Behandlung von Typ-2-Diabetes mellitus macht .

Biologische Aktivität

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that plays a significant role in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse studies.

This compound works by inhibiting SGLT2, which is primarily responsible for glucose reabsorption in the kidneys. By blocking this transporter, this compound promotes glycosuria (excretion of glucose in urine), thereby lowering blood glucose levels. This mechanism not only aids in glycemic control but also has implications for weight management and cardiovascular health.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and a long elimination half-life. Key pharmacokinetic parameters include:

- Absorption : Rapid oral absorption with peak plasma concentrations reached within 1-2 hours.

- Half-life : Approximately 12 hours, allowing for once-daily dosing.

- Volume of Distribution : Approximately 142 mL/kg, indicating good tissue distribution.

- Clearance : About 4.38 mL/kg/h, reflecting moderate systemic clearance.

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1-2 hours |

| Elimination Half-life | ~12 hours |

| Volume of Distribution | 142 mL/kg |

| Clearance | 4.38 mL/kg/h |

Clinical Efficacy

This compound has demonstrated significant efficacy in various clinical studies:

-

Type 2 Diabetes Management :

- A pooled analysis from multiple randomized controlled trials showed that this compound significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo, with an average reduction of approximately 0.36% over 24 weeks .

- In a study involving Japanese patients with T1DM inadequately controlled with insulin, this compound also led to a notable decrease in HbA1c and total daily insulin dose .

- Renal Protection :

- Cardiovascular Benefits :

Safety Profile

The safety profile of this compound has been evaluated across numerous studies:

- Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar between this compound and placebo groups, with no significant increase in serious adverse events . Common side effects included genital infections and urinary tract infections.

- Long-term Safety : A study assessing the long-term effects over two years found no new safety signals associated with this compound use .

Case Studies

- Hepatic Outcomes :

- Endothelial Function :

Eigenschaften

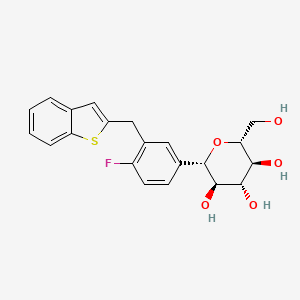

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWIQIYAXSLBA-RQXATKFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032738 | |

| Record name | Ipragliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761423-87-4 | |

| Record name | Ipragliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761423-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipragliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipragliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ipragliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPRAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.